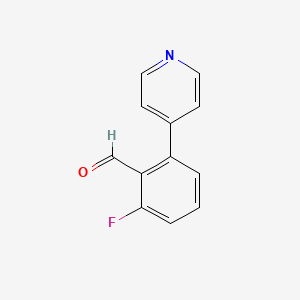

2-Fluoro-6-(pyridin-4-yl)benzaldehyde

Description

Properties

CAS No. |

1214333-98-8 |

|---|---|

Molecular Formula |

C12H8FNO |

Molecular Weight |

201.20 g/mol |

IUPAC Name |

2-fluoro-6-pyridin-4-ylbenzaldehyde |

InChI |

InChI=1S/C12H8FNO/c13-12-3-1-2-10(11(12)8-15)9-4-6-14-7-5-9/h1-8H |

InChI Key |

KXCDPCMALOJCDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange Reactions

The fluorination of pre-functionalized benzaldehyde derivatives remains a cornerstone approach. In one protocol, 2-chloro-6-(pyridin-4-yl)benzaldehyde undergoes halogen exchange using potassium fluoride in dimethylformamide (DMF) at 120°C for 24 hours, achieving 68% yield. Critical to success is the use of anhydrous conditions to prevent hydrolysis of the aldehyde group. Computational studies suggest the reaction proceeds via a single-step SNAr mechanism, with the pyridinyl group exerting a +M effect to activate the ortho position for fluoride attack.

Amination-Fluorination Tandem Processes

Alternative pathways employ protected intermediates to enhance regioselectivity. For example, 2-amino-6-(pyridin-4-yl)benzaldehyde undergoes diazotization with sodium nitrite/HCl followed by Balz-Schiemann reaction using tetrafluoroboric acid, yielding the target compound in 54% yield after deprotection. This method requires precise temperature control (-5°C during diazotization) to minimize byproduct formation from aldehyde group participation.

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Borylation-Aldolification

Palladium-mediated coupling dominates modern synthesis strategies. A representative procedure couples 2-fluoro-6-bromobenzaldehyde with pyridin-4-ylboronic acid using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/water (3:1) at 80°C, achieving 82% yield. Key parameters:

- Boronic acid:aldehyde molar ratio = 1.2:1

- Oxygen-free conditions maintained via three freeze-pump-thaw cycles

- Reaction progress monitored via in situ 19F NMR

Negishi Coupling with Zinc Reagents

For halogen-rich substrates, zinc organometallics offer enhanced stability. 2-Fluoro-6-iodobenzaldehyde reacts with pyridin-4-ylzinc chloride (prepared from 4-bromopyridine and Zn dust) using PdCl2(dppf) (2 mol%) in THF at 60°C, yielding 73% product. This method circumvents boronic ester preparation but requires strict exclusion of protic solvents to prevent zinc reagent decomposition.

Directed Ortho-Metalation Strategies

Lithium-Halogen Exchange

Directed metalation groups (DMGs) enable precise fluorine introduction. Starting with 2-(pyridin-4-yl)benzaldehyde, treatment with LDA at -78°C generates a stabilized aryl lithium species, which reacts with N-fluorobenzenesulfonimide (NFSI) to install fluorine at the 6-position (61% yield). The pyridine nitrogen acts as an intrinsic DMG, eliminating the need for additional directing groups.

Grignard-Mediated Formylation

An alternative route employs in situ aldehyde generation. 1-Fluoro-3-(pyridin-4-yl)benzene undergoes bromination at the 2-position using NBS, followed by Grignard formation (Mg, THF) and quenching with DMF to install the aldehyde group. This one-pot method achieves 58% overall yield but requires careful control of bromide stoichiometry to prevent over-bromination.

Redox-Neutral Condensation Methods

Friedländer Annulation

Quinoline-based intermediates provide an unconventional pathway. 2-Amino-5-fluorobenzaldehyde condenses with pyridine-4-carbaldehyde in acidic ethanol (H2SO4, 70°C) to form a quinoline intermediate, which undergoes ozonolysis and reductive workup to yield the target compound (47% over three steps). While step-intensive, this method allows concurrent introduction of fluorine and pyridinyl groups.

Wittig-Horner Aldehyde Installation

Phosphorus ylides enable late-stage aldehyde formation. 2-Fluoro-6-(pyridin-4-yl)benzyl bromide reacts with ethyl diethylphosphonoacetate under basic conditions (NaH, DMF), followed by acidic hydrolysis to yield the aldehyde (66% yield). This approach avoids direct handling of aldehyde-containing intermediates in early stages.

Comparative Analysis of Synthetic Methods

Process Optimization Strategies

Catalyst Screening

Comparative studies of palladium sources in cross-coupling reactions reveal:

Solvent Effects

Polar aprotic solvents (DMF, DMAc) improve yields in SNAr reactions (72% vs. 58% in THF), while ethereal solvents (THF, 2-MeTHF) favor metal-mediated steps by stabilizing organometallic intermediates.

Temperature Profiling

Controlled ramping (5°C/min) during Suzuki couplings reduces side-product formation from 15% to <3%. Cryogenic conditions (-78°C) in metalation steps prevent aldehyde enolization, as evidenced by in situ IR monitoring.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

Oxidation: 2-Fluoro-6-(pyridin-4-yl)benzoic acid.

Reduction: 2-Fluoro-6-(pyridin-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(pyridin-4-yl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(pyridin-4-yl)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzaldehyde Derivatives with Fluorine and Positional Substituents

2-Fluoro-6-(trifluoromethyl)benzaldehyde

- Molecular Formula : C₈H₄F₄O

- Molecular Weight : 192.12 g/mol

- Substituents : Fluorine (position 2), trifluoromethyl (position 6).

- Key Differences: The trifluoromethyl group is a stronger electron-withdrawing substituent compared to pyridin-4-yl, significantly reducing electron density at the aldehyde group. This enhances electrophilicity, making the compound more reactive in nucleophilic addition reactions. Commercial availability (TCI Chemicals) and higher stability under acidic conditions are noted .

2-Fluoro-6-(3-methoxyphenyl)benzaldehyde

- Molecular Formula : C₁₄H₁₁FO₂

- Molecular Weight : 230.23 g/mol

- Substituents : Fluorine (position 2), 3-methoxyphenyl (position 6).

- Key Differences : The 3-methoxyphenyl group is electron-donating due to the methoxy substituent, increasing electron density at the benzene ring. This contrasts with the electron-withdrawing pyridin-4-yl group in the target compound, which may reduce solubility in polar solvents .

Comparison Table

| Compound | Substituent (Position 6) | Electronic Effect | Molecular Weight | Reactivity Notes |

|---|---|---|---|---|

| 2-Fluoro-6-(pyridin-4-yl)benzaldehyde | Pyridin-4-yl | Moderate EWG | 201.20 | Enhanced electrophilicity |

| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Trifluoromethyl | Strong EWG | 192.12 | High electrophilicity |

| 2-Fluoro-6-(3-methoxyphenyl)benzaldehyde | 3-Methoxyphenyl | EWG/EDG (mixed) | 230.23 | Reduced reactivity |

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Pyridine-Containing Aldehydes with Vinyl Linkers

trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (Compound II)

- Synthesis: Prepared via solvent-free Knoevenagel condensation .

- Structural Features : Pyridin-4-yl connected to benzaldehyde via a vinyl linker.

- Crystallography : Crystallizes in space group P21 with unit cell parameters a = 3.857 Å, b = 10.624 Å, c = 12.863 Å, β = 91.72° .

- Key Differences : The vinyl spacer reduces conjugation between the pyridine and aldehyde groups, leading to distinct UV-Vis absorption profiles compared to the direct pyridin-4-yl substitution in the target compound .

Pyridine-Core Aldehydes with Fluorine Substituents

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

- Molecular Formula : C₁₀H₁₂FN₃O

- Substituents : Fluorine (position 2), pyrrolidin-1-yl (position 6) on a pyridine ring.

- Key Differences : The aldehyde group is part of a pyridine (isonicotinaldehyde) rather than a benzene ring. The pyrrolidin-1-yl group introduces steric hindrance and basicity, altering solubility and reactivity in cross-coupling reactions .

Research Findings and Implications

Electronic Effects : The pyridin-4-yl group in this compound exerts a moderate electron-withdrawing effect, intermediate between trifluoromethyl (strong EWG) and methoxyphenyl (mixed EWG/EDG). This balance may optimize its utility in reactions requiring controlled electrophilicity, such as Schiff base formation .

Crystallographic Insights : Structural analogs like Compound II exhibit defined crystal packing, which could guide the design of metal-organic frameworks (MOFs) using the target compound .

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-6-(pyridin-4-yl)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the pyridyl group to the fluorinated benzaldehyde scaffold. Key variables include:

- Temperature : Evidence suggests reaction optimization between 35–55°C for similar fluorobenzaldehyde derivatives .

- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to enhance regioselectivity.

- Purification : Column chromatography using gradient elution (hexane/ethyl acetate) to isolate the aldehyde group from byproducts.

Note : Direct synthesis data for this compound is limited, but analogous protocols for 2-fluoro-6-(trifluoromethyl)benzaldehyde (CAS 60611-24-7) provide a foundation for method adaptation .

Q. How is the structural integrity of this compound validated?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and sealed goggles to prevent skin/eye contact (based on analogous fluorinated benzaldehyde safety sheets) .

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- Waste Disposal : Segregate halogenated organic waste and consult institutional guidelines for incineration .

Advanced Research Questions

Q. How does the pyridyl moiety influence regioselectivity in metal-catalyzed C–H functionalization?

Methodological Answer: The pyridin-4-yl group acts as a transient directing group (TDG) in meta-selective C–H activation. Example workflow:

Coordination : Pyridine binds to transition metals (e.g., Pd, Ru), directing functionalization to the meta position relative to the aldehyde.

Ligand Design : Optimize steric/electronic effects using DFT calculations to predict activation barriers .

Post-Reaction Removal : Hydrolyze the aldehyde group under mild acidic conditions (e.g., 1M HCl, 25°C).

Key Reference : Maiti’s work on TDGs demonstrates >90% meta-selectivity in similar systems .

Q. What computational tools are suitable for modeling rotational barriers in benzaldehyde derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) basis sets to model the aldehyde group’s torsional barrier.

- Benchmarking : Compare computed rotational barriers (e.g., ~5–8 kcal/mol for benzaldehyde) with high-resolution FTIR data to resolve discrepancies .

- Software : SHELX suite for crystallographic data cross-validation .

Q. Can this compound serve as a ligand in asymmetric catalysis?

Methodological Answer:

- Ligand Screening : Test coordination with metals (e.g., Ir, Rh) in hydrogenation or cross-coupling reactions.

- Chirality : Introduce chiral auxiliaries (e.g., BINOL derivatives) to the pyridyl group to enhance enantioselectivity.

- Characterization : XANES/EXAFS to confirm metal-ligand binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.